Quinolin-8-yl 2-methyl-3-nitrobenzoate
Overview
Description
Quinolin-8-yl 2-methyl-3-nitrobenzoate is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of Quinolin-8-yl 2-methyl-3-nitrobenzoate typically involves the esterification of 2-methyl-3-nitrobenzoic acid with quinolin-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the compound.
Chemical Reactions Analysis
Quinolin-8-yl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and quinolin-8-ol under acidic or basic conditions.
Scientific Research Applications
Quinolin-8-yl 2-methyl-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and pharmaceuticals.
Material Science: Quinoline derivatives, including this compound, are used in the design of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-methyl-3-nitrobenzoate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline moiety can bind to metal ions and form complexes that inhibit the activity of metalloenzymes . Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Quinolin-8-yl 2-methyl-3-nitrobenzoate can be compared with other quinoline derivatives such as:
Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC): Known for its cannabimimetic properties.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Another cannabimimetic compound with similar structural features.
Quinoline-2-carboxylic acid: A simpler quinoline derivative used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of a quinoline moiety and a nitrobenzoate ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
quinolin-8-yl 2-methyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-13(7-3-8-14(11)19(21)22)17(20)23-15-9-2-5-12-6-4-10-18-16(12)15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSNXHYJUYQOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320039 | |
Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802508 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313267-47-9 | |
Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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